Didymin
Overview
Description
Didymin, also known as isosakuranetin 7-O-rutinoside, is a dietary flavonoid glycoside primarily found in citrus fruits. Traditionally, it has been used in Asian countries as a dietary antioxidant. Recent studies have revealed its potential therapeutic applications in various diseases, including cancer, neurological disorders, liver diseases, and cardiovascular diseases .
Mechanism of Action
Target of Action
Didymin, a citrus-derived natural compound, primarily targets neuroblastoma cells, specifically those with p53 mutations . It also targets the MYCN gene, which is amplified in approximately 25% of neuroblastomas . Another key target of this compound is Raf kinase inhibitory protein (RKIP), which regulates MYCN activation .
Mode of Action
This compound interacts with its targets by upregulating RKIP levels and inhibiting N-Myc at the protein, mRNA, and transcriptional level . This interaction leads to the death of both p53 wild-type and drug-resistant p53-mutant neuroblastoma cells .
Biochemical Pathways
This compound affects several biochemical pathways. It overcomes drug-resistance in p53-mutant neuroblastoma through RKIP-mediated inhibition of MYCN . This inhibition impacts GRK2, PKCs, Let-7 micro-RNA, and clathrin-dependent endocytosis through both Raf-dependent and -independent mechanisms . In addition, this compound triggers downstream pathways that enhance mitochondrial biogenesis and function .
Pharmacokinetics
It is known that this compound is an orally bioactive dietary flavonoid glycoside . This suggests that it is well-absorbed and has good bioavailability.
Result of Action
This compound has been shown to kill p53 wild-type as well as drug-resistant p53-mutant neuroblastoma cells in culture . Moreover, orally administered this compound causes regression of neuroblastoma xenografts in mouse models, without toxicity to non-malignant cells, neural tissues, or neural stem cells . In the context of metabolic dysfunction-associated fatty liver disease (MAFLD), this compound reduces pathological damage and fibrosis of myocardial tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound can reverse the adverse effects of environmental toxins on cancer . It is also suggested that this compound’s therapeutic effects may be related to its anti-tumor, anti-inflammatory, and therapeutic effects .
Biochemical Analysis
Biochemical Properties
Didymin has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Sirt1, a protein that plays a key role in cellular regulation . This compound triggers downstream pathways that enhance mitochondrial biogenesis and function, regulate insulin secretion, and alleviate inflammation and apoptosis .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to reduce postprandial glycemia and enhance 30-minute postprandial insulin levels in mice with impaired glucose tolerance . It also reduces inflammation and apoptosis in pancreatic beta cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It promotes Sirt1 expression and directly binds to and activates Sirt1, triggering downstream pathways that enhance mitochondrial biogenesis and function . It also regulates insulin secretion and alleviates inflammation and apoptosis .
Temporal Effects in Laboratory Settings
This compound is still in the initial stage of laboratory research and development, and there is still no consistent clinical data . It has been observed that this compound reduces postprandial glycemia and enhances 30-minute postprandial insulin levels in mice with impaired glucose tolerance .
Dosage Effects in Animal Models
This compound has shown a significant antiproliferative effect in lung cancer cells in a dose-dependent manner . The half maximal inhibitory concentration (IC50) values of this compound were 12.57 μM and 11.06 μM in A549 and H460 cancer cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to enhance mitochondrial biogenesis and function, which are key aspects of cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Didymin can be synthesized through the glycosylation of isosakuranetin with rutinose. The reaction typically involves the use of glycosyl donors and catalysts under controlled conditions to ensure the formation of the glycosidic bond.
Industrial Production Methods: Industrial production of this compound often involves extraction from citrus fruits, particularly from the peels. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions of this compound typically involve the conversion of its flavonoid structure to more reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups on the flavonoid structure are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce reduced flavonoid derivatives .
Scientific Research Applications
Didymin has been extensively studied for its potential therapeutic applications:
Chemistry: this compound is used as a model compound in studies of flavonoid chemistry and its interactions with other molecules.
Biology: It has been shown to modulate various biological pathways, including those involved in inflammation and oxidative stress.
Medicine: this compound exhibits potential in treating diseases such as cancer, diabetes, and cardiovascular disorders. .
Comparison with Similar Compounds
Didymin is unique among flavonoid glycosides due to its specific molecular structure and biological activities. Similar compounds include:
Luteolin: Another flavonoid with antioxidant and anti-inflammatory properties.
Quercetin: Known for its anticancer and anti-inflammatory effects.
Poncirin: A flavonoid glycoside with similar antioxidant properties.
This compound stands out due to its broad range of therapeutic applications and its ability to modulate multiple biological pathways, making it a promising compound for future research and development.
Properties
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-29,31-36H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCRQBAILCLJGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Didymin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14259-47-3 | |
Record name | Didymin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211 - 213 °C | |
Record name | Didymin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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